REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:13][CH2:12]1 |f:2.3.4|
|
Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)OCC
|
Name
|
|
Quantity
|
3.55 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 18 h
|
Duration
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18 h
|
Type
|
CONCENTRATION
|
Details
|
before concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (DCM, 3×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CCCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.01 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |